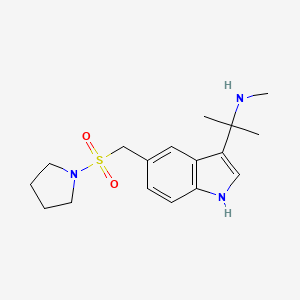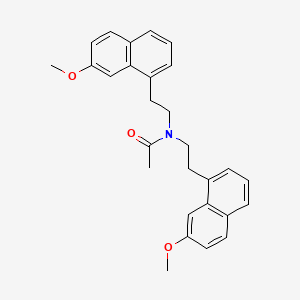
Iloperidone Impurity 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Iloperidone and Its Receptor Antagonism
Iloperidone, known commercially as Fanapt, Fanapta, and Zomaril, is an FDA-approved antipsychotic inhibitor used in the treatment of schizophrenia. It acts as an antagonist at several receptors, including noradrenalin (α2C), dopamine (D2A and D3), and serotonin (5-HT1A and 5-HT6) receptors. Pharmacogenomic studies have also associated single nucleotide polymorphisms with enhanced response to iloperidone in the acute treatment of schizophrenia. Its classification as an 'atypical' antipsychotic is due to its serotonin receptor antagonism, distinct from the dopamine antagonism primarily seen in typical antipsychotics. This drug's impurity profile, including impurities like 1-(4-hydroxy-3-methoxyphenyl)ethanone (2) and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (5), plays a critical role in its synthesis and pharmacological effect (Avendra et al., 2013).
Development and Validation of Analytical Methods
The development of sensitive and precise analytical methods, such as reverse-phase UPLC, for quantifying iloperidone and its impurities in bulk and dosage forms is crucial. These methods provide insights into the drug's stability under various conditions and contribute to understanding its pharmacokinetics and pharmacodynamics. An example is the work done by Landge et al. (2014), who developed a UPLC method for determining iloperidone and its eight potential impurities in drug substances and products, thereby aiding in quality control and regulatory compliance (Landge et al., 2014).
Genetic Associations with Iloperidone Efficacy
Research like that conducted by Lavedan et al. (2009) on the whole genome association study in a clinical trial of iloperidone reveals critical insights. They found single nucleotide polymorphisms (SNPs) within the NPAS3 gene and other loci associated with iloperidone efficacy in schizophrenia treatment. Understanding these genetic associations can pave the way for personalized medicine approaches in psychotropic therapy (Lavedan et al., 2009).
Synthesis and Production Processes
The synthesis process of iloperidone, including the handling of its impurities, is vital for ensuring the drug's purity and efficacy. Researchers like Solanki et al. (2014) have described improved processes for synthesizing iloperidone with high purity, free from potential impurities. Such work is essential for producing effective and safe pharmaceuticals (Solanki et al., 2014).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Iloperidone Impurity 3 involves the conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the corresponding acid chloride using thionyl chloride in methanol.", "Step 2: Reaction of the acid chloride with sodium hydroxide to form the corresponding carboxylic acid.", "Step 3: Conversion of the carboxylic acid to the corresponding diazonium salt using sodium nitrite and hydrochloric acid.", "Step 4: Reaction of the diazonium salt with copper sulfate and sodium acetate to form the corresponding aryl copper intermediate.", "Step 5: Reduction of the aryl copper intermediate using sodium borohydride to form the corresponding aryl alcohol.", "Step 6: Oxidation of the aryl alcohol to the corresponding aldehyde using hydrogen gas and palladium on carbon.", "Step 7: Conversion of the aldehyde to the desired impurity through a series of chemical reactions." ] } | |
CAS番号 |
170170-50-0 |
分子式 |
C24H28FNO5 |
分子量 |
429.49 |
外観 |
Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)
